molecular formula C12H16ClN3O5S B2795469 ((4-Chloro-2-nitrophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine CAS No. 1023590-18-2

((4-Chloro-2-nitrophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine

Cat. No.: B2795469
CAS No.: 1023590-18-2
M. Wt: 349.79
InChI Key: DPKJWTYGEYJFCZ-UHFFFAOYSA-N
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Description

((4-Chloro-2-nitrophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine: is a complex organic compound characterized by the presence of a chloro-nitrophenyl group, a sulfonyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine typically involves multiple steps:

    Nitration: The starting material, 4-chlorophenyl, undergoes nitration to introduce the nitro group at the ortho position.

    Sulfonylation: The nitro-chlorophenyl compound is then subjected to sulfonylation using sulfonyl chloride under basic conditions to form the sulfonyl derivative.

    Amine Introduction: The final step involves the reaction of the sulfonyl derivative with 2-morpholin-4-ylethylamine under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Acts as a building block for the development of new materials with specific properties.

Biology:

  • Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

  • ((4-Chloro-3-nitrophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine
  • ((4-Bromo-2-nitrophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine

Comparison:

  • Uniqueness: The presence of the chloro group in ((4-Chloro-2-nitrophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine provides unique reactivity and interaction profiles compared to its bromo and nitro analogs.
  • Reactivity: The chloro derivative may exhibit different reactivity patterns in substitution reactions compared to the bromo derivative.
  • Applications: The specific applications may vary based on the substituents, with the chloro derivative potentially offering distinct advantages in certain chemical and biological contexts.

Biological Activity

The compound ((4-Chloro-2-nitrophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine , with the chemical formula C12H16ClN3O5SC_{12}H_{16}ClN_3O_5S and CAS number 743452-14-4, is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC12H16ClN3O5SC_{12}H_{16}ClN_3O_5S
Molar Mass349.79 g/mol
CAS Number743452-14-4

Structure

The compound features a 4-chloro-2-nitrophenyl moiety linked to a 2-morpholin-4-ylethyl amine, which contributes to its unique biological properties. The presence of chlorine and nitro groups may enhance its reactivity and biological interactions.

Antioxidant Activity

Recent studies have evaluated the antioxidant properties of similar sulfonamide compounds. For instance, the antioxidant capacity of various synthesized compounds was assessed using methods such as DPPH and ABTS assays. Although specific data for this compound is limited, related compounds exhibited varying degrees of antioxidant activity, suggesting potential efficacy in oxidative stress mitigation .

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. In a comparative study, several derivatives demonstrated significant antibacterial effects against various strains of bacteria. The structural features, including electron-withdrawing groups like nitro and chloro, are believed to play a crucial role in enhancing antimicrobial activity. The compound's predicted activity includes anti-infective and antimycobacterial properties based on computational models .

The mechanism underlying the biological activity of sulfonamides typically involves the inhibition of bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA). This inhibition disrupts nucleic acid synthesis in bacteria, leading to growth arrest or death. The presence of the morpholine group in this compound may also influence its pharmacokinetics and bioavailability, potentially enhancing its therapeutic effects.

Study 1: Antioxidant Evaluation

A study investigated the antioxidant potential of a series of sulfonamide derivatives, including those with similar structures to this compound. Results indicated that while some derivatives showed strong DPPH radical scavenging activity (up to 16.75% inhibition), others were less effective compared to standard antioxidants like ascorbic acid .

Study 2: Antimicrobial Efficacy

In another investigation focused on sulfonamide derivatives, researchers found that compounds with halogen substitutions exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in optimizing biological efficacy .

Properties

IUPAC Name

4-chloro-N-(2-morpholin-4-ylethyl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O5S/c13-10-1-2-12(11(9-10)16(17)18)22(19,20)14-3-4-15-5-7-21-8-6-15/h1-2,9,14H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKJWTYGEYJFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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